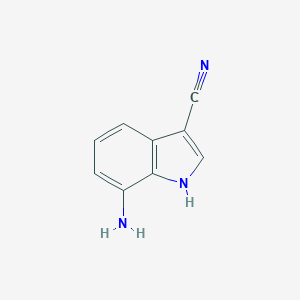

7-Amino-1H-indole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

7-amino-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDFKEMRXVEKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302952 | |

| Record name | 7-Amino-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165669-11-4 | |

| Record name | 7-Amino-1H-indole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165669-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Amino-1H-indole-3-carbonitrile synthesis pathways

An In-Depth Technical Guide to the Synthetic Pathways of 7-Amino-1H-indole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, serving as a precursor for a wide range of biologically active compounds and functional materials.[1][2] Its synthesis, however, presents unique challenges related to regioselectivity and the management of sensitive functional groups. This guide provides a comprehensive analysis of the primary synthetic strategies for obtaining this compound. We will dissect the predominant Nitration-Reduction pathway, explore the potential of direct C-H cyanation, and evaluate the classical Sandmeyer reaction. Each pathway is examined through the lens of mechanistic rationale, experimental feasibility, and practical considerations, offering field-proven insights for laboratory application. Detailed protocols, comparative data, and process visualizations are included to create a self-validating and authoritative resource for researchers in the field.

Introduction: The Strategic Importance of the 7-Aminoindole Scaffold

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[3] The specific substitution pattern of this compound, featuring an amino group on the benzenoid ring and a nitrile at the C3 position, offers two distinct points for further chemical elaboration. This makes it an exceptionally valuable intermediate for creating complex molecular architectures.

The primary synthetic challenge lies in achieving the desired 1, 3, and 7 substitution pattern. The intrinsic electronic properties of the indole ring favor electrophilic substitution at the C3 position, making direct functionalization at C7 non-trivial. Therefore, synthetic strategies must employ careful control over directing groups and reaction conditions to achieve the target molecule efficiently and with high purity.

Retrosynthetic Analysis

A conceptual breakdown of the synthesis reveals three logical disconnections, each corresponding to a major synthetic pathway. The choice between these routes depends on the availability of starting materials, scalability, and tolerance to specific reagents.

Caption: Decision workflow for the reduction of the 7-nitro group.

Synthetic Pathway II: Direct C-H Cyanation of 7-Aminoindole

This pathway is conceptually more direct but presents significant challenges. It involves the direct introduction of a nitrile group at the C3 position of a 7-aminoindole precursor. Modern methods for C-H functionalization make this an attractive, though less developed, route.

Challenges and Mechanistic Considerations:

-

Regioselectivity: While indoles typically undergo electrophilic attack at C3, the 7-amino group is a strong activating group, potentially leading to reactions at other positions.

-

N-H vs. C-H Reactivity: The indole N-H is acidic and can interfere with many organometallic catalysts. Therefore, N-protection is often required. [4][5]Common protecting groups like Boc or sulfonyl groups can alter the electronic properties of the indole ring. [4]3. Cyanating Reagents: Traditional cyanide sources like CuCN are highly toxic. [6]Modern approaches use safer alternatives like TMSCN or a combination of NH₄HCO₃ and DMSO. [7]Palladium-catalyzed and electrochemical methods have shown promise for indole cyanation. [7][8]An electrochemical approach, for instance, can generate an indole radical cation that then reacts with a cyanide source, offering a metal-free alternative. [7] This pathway remains an area of active research. While potentially more atom-economical, it requires significant optimization to be a reliable and scalable method for this specific target.

Synthetic Pathway III: Sandmeyer-Type Cyanation of 7-Aminoindole

The Sandmeyer reaction is a classic transformation for converting an aryl amine into an aryl nitrile via a diazonium salt intermediate. [9][10]Applying this to 7-aminoindole to introduce a C3-nitrile is not a standard application, as the Sandmeyer reaction replaces the amino group itself. A more plausible, albeit complex, variation would be to start with 3-amino-7-nitroindole, perform the Sandmeyer cyanation at C3, and then reduce the nitro group. However, a more direct application involves starting with 7-aminoindole, forming the diazonium salt, and then using a copper(I) cyanide-catalyzed reaction to introduce the nitrile.

The two-step process would be:

-

Diazotization: The 7-amino group is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Cyanation: The unstable diazonium salt is then immediately treated with a solution of copper(I) cyanide (CuCN). [11][12]This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism to yield the final product. [9][10] Causality and Trustworthiness:

-

This is a well-established reaction for converting aromatic amines to nitriles. [12][13]* The primary challenge is the stability of the indole nucleus and the diazonium salt intermediate under the strongly acidic conditions required for diazotization. The indole ring can be prone to polymerization or degradation in strong acid. [14]Therefore, careful control of conditions and potentially the use of an N-protecting group would be essential for a successful outcome.

Detailed Experimental Protocols

The Nitration-Reduction pathway is the most validated route. The following protocol is a representative synthesis based on established chemical principles.

Protocol: Synthesis of this compound via Catalytic Hydrogenation

(Based on the principles outlined in BenchChem Application Notes)[15]

Step A: Synthesis of 7-Nitro-1H-indole-3-carbonitrile

-

To a stirred solution of 1H-indole-3-carbonitrile (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.05 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

The crude 7-Nitro-1H-indole-3-carbonitrile can be purified by recrystallization from an appropriate solvent like ethanol.

Step B: Reduction to this compound

-

In a hydrogenation flask, dissolve 7-Nitro-1H-indole-3-carbonitrile (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Seal the flask, evacuate the air, and replace with hydrogen gas.

-

Pressurize the vessel to the desired pressure (e.g., 50 psi or 3-4 bar) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.

-

Once complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the resulting solid by recrystallization or column chromatography to obtain pure this compound.

Safety Considerations

-

Nitro Compounds: 7-Nitro-1H-indole-3-carbonitrile is potentially explosive and should be handled with care, avoiding heat and shock.

-

Cyanides: Cyanating reagents like CuCN and TMSCN are extremely toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Have a cyanide antidote kit available.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. The Pd/C catalyst can be pyrophoric upon exposure to air after the reaction; quench carefully.

-

Strong Acids: Concentrated sulfuric and nitric acids are highly corrosive. Handle with extreme care.

Conclusion

The synthesis of this compound is most reliably achieved through a Nitration-Reduction pathway . This strategy offers high yields, well-understood reaction mechanisms, and scalable protocols. Catalytic hydrogenation stands out as the cleanest and most efficient method for the final reduction step, provided the necessary equipment is available. While direct C-H cyanation and Sandmeyer-type reactions represent more atom-economical and novel approaches, they require further development to overcome challenges related to selectivity and substrate stability. For researchers and drug development professionals requiring reliable access to this valuable intermediate, the Nitration-Reduction route remains the authoritative and field-proven choice.

References

- BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole.

- Banerjee, S., et al. (2023).

-

Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]

-

Various Authors. (1994-1999). A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]

-

Li, J., et al. (2023). N-Cyano-2,2′-biphenyldicarboimide as a Cyanation Reagent for Co(III)-Catalyzed C–H Cyanation of Indoles in Ionic Liquids. Organic Letters, ACS Publications. [Link]

- BenchChem. (2025). A Comparative Guide to Cyanating Reagents for the Synthesis of 5-Cyanoindole.

-

Loffet, A., et al. (1997). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed. [Link]

-

Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons. [Link]

-

Organic Chemistry Portal. (2001-2021). Synthesis of indoles. [Link]

-

Li, L., et al. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Chemistry Portal. [Link]

-

Garcı́a, A., & Martı́nez, R. (2002). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules. [Link]

-

Pan, C., et al. (2016). Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source. The Journal of Organic Chemistry, ACS Publications. [Link]

-

Various Authors. (2019). Synthesis of substituted indole-3-carbinols. ResearchGate. [Link]

-

Beller, M., et al. (2018). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. [Link]

-

Da Settimo, F., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

-

Langer, P., et al. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Li, L., et al. (2021). Site-Selective Electrochemical C–H Cyanation of Indoles. Organic Letters, ACS Publications. [Link]

-

Various Authors. (2007). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. ResearchGate. [Link]

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH. [Link]

-

Bhor, A., et al. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. NIH. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Movassaghi, M., & Hunt, D. K. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. PMC. [Link]

-

Organic Chemistry Portal. Azaindole synthesis. [Link]

-

Le, T. N., et al. (2020). Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]

-

Various Authors. (2020). Synthesis of nitroindoles and aminoindoles via intermolecular cyclization from terminal alkynes and 2-haloanilines. ResearchGate. [Link]

-

Kunz, B. (2015). 7-Iodo-1H-indole-3-carbonitrile. MDPI. [Link]

-

Da Settimo, F., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC, PubMed Central. [Link]

- Google Patents. (2012). Preparation method for 4-substituted-7-azaindole.

-

MySkinRecipes. 4-Methyl-7-nitro-1H-indole-3-carbonitrile. [Link]

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. PubMed. [Link]

-

Li, C., et al. (2015). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications, RSC Publishing. [Link]

-

Dangi, A., et al. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies. [Link]

-

MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

-

Kunz, B. (2015). Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions. ResearchGate. [Link]

-

Modern Design. This compound. [Link]

-

Kunz, B. (2015). 7-Iodo-1H-indole-3-carbonitrile. Semantic Scholar. [Link]

-

Antonchick, A. P., & Yusubov, M. S. (2016). Redox-neutral α-cyanation of amines. PubMed. [Link]

Sources

- 1. 4-Methyl-7-nitro-1H-indole-3-carbonitrile [myskinrecipes.com]

- 2. qcc.edu [qcc.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sandmeyer Reaction [organic-chemistry.org]

- 14. mdpi.org [mdpi.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Physicochemical Properties and Analytical Profile of 7-Amino-1H-indole-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and potential biological significance of 7-Amino-1H-indole-3-carbonitrile (CAS No. 165669-11-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with expert insights into the characterization and handling of this important heterocyclic compound. The guide details the molecular structure, spectral characteristics, and safety protocols. Furthermore, it presents detailed, field-proven experimental protocols for its synthesis, purification, and analysis, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Drawing on data from structurally similar indole derivatives, this guide also explores the compound's potential as a kinase inhibitor and provides a foundational experimental workflow for assessing its biological activity.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to form key interactions with biological macromolecules have made it a focal point of drug discovery programs for decades. The introduction of specific functional groups onto the indole ring allows for the fine-tuning of its pharmacological and pharmacokinetic properties. This compound, the subject of this guide, is a member of this versatile family of compounds, featuring a strategic placement of an amino group and a carbonitrile moiety. These functional groups are known to be important pharmacophores, suggesting that this molecule may hold significant potential in various therapeutic areas, particularly as an inhibitor of protein kinases.[2][3] This guide aims to provide a detailed technical resource for the scientific community to facilitate further research and development of this promising compound.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. This section details the known and predicted properties of this compound.

Core Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 165669-11-4 | |

| Molecular Formula | C₉H₇N₃ | [4] |

| Molecular Weight | 157.17 g/mol | [4] |

| Physical Form | Solid | |

| Purity | Typically ≥97% |

Predicted Physicochemical Data

| Property | Predicted Value | Notes and Comparative Insights |

| Melting Point | 150-170 °C | Based on the melting point of 7-iodo-1H-indole-3-carbonitrile (161–163 °C)[2], a similar range is expected. The amino group may slightly lower the melting point compared to the iodo-analog due to differences in intermolecular forces. |

| Boiling Point | ~430 °C | The predicted boiling point for 7-amino-4-methyl-1H-indole-3-carbonitrile is 441.2±40.0 °C[5]. The absence of the methyl group in the target compound would likely result in a slightly lower boiling point. |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers. | Indole-3-carboxaldehyde, a related compound, is soluble in DMSO and DMF at approximately 30 mg/mL and sparingly soluble in aqueous buffers.[6] A similar solubility profile is expected for this compound. For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer.[6] |

| pKa | ~16 (indole N-H), ~4 (aromatic amino group) | The indole N-H is weakly acidic, while the 7-amino group is weakly basic. These values are estimated based on typical pKa values for these functional groups in similar chemical environments. |

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic routes. A common and effective strategy involves the reduction of the corresponding 7-nitroindole derivative. This method is analogous to the synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile.[5]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound from 7-Nitro-1H-indole-3-carbonitrile.

Materials:

-

7-Nitro-1H-indole-3-carbonitrile

-

10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

-

Methanol (MeOH), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Hydrogen gas (H₂)

-

Celite® or other filtration aid

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a hydrogenation flask, suspend 7-Nitro-1H-indole-3-carbonitrile (1 equivalent) in a mixture of methanol and tetrahydrofuran (1:1 v/v).

-

Carefully add 10% Pd/C (5-10 mol%) or PtO₂ (1-2 mol%) to the suspension.

-

Seal the flask and purge with hydrogen gas.

-

Pressurize the flask with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield pure this compound.

Spectral and Analytical Characterization

Accurate structural elucidation and purity assessment are critical. This section outlines the expected spectral characteristics and a robust HPLC method for the analysis of this compound, based on data from its iodo-analog.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, in DMSO-d₆, 400 MHz):

-

δ ~11.5-12.0 ppm (s, 1H): Indole N-H proton.

-

δ ~8.0-8.2 ppm (s, 1H): C2-H proton.

-

δ ~7.0-7.2 ppm (d, 1H): C4-H proton.

-

δ ~6.8-7.0 ppm (t, 1H): C5-H proton.

-

δ ~6.4-6.6 ppm (d, 1H): C6-H proton.

-

δ ~5.0-5.5 ppm (s, 2H): Amino (-NH₂) protons.

-

-

¹³C NMR (Predicted, in DMSO-d₆, 100 MHz):

-

δ ~140-145 ppm: C7a.

-

δ ~130-135 ppm: C7.

-

δ ~125-130 ppm: C2.

-

δ ~120-125 ppm: C3a.

-

δ ~118-120 ppm: C≡N (carbonitrile).

-

δ ~115-120 ppm: C5.

-

δ ~110-115 ppm: C4.

-

δ ~100-105 ppm: C6.

-

δ ~85-90 ppm: C3.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

-

~3400-3200 cm⁻¹: N-H stretching vibrations (indole N-H and amino -NH₂).

-

~2220-2230 cm⁻¹: C≡N stretching vibration of the nitrile group.[2]

-

~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

Mass Spectrometry (MS)

-

Expected Molecular Ion Peak (M⁺): m/z = 157.0640 (for C₉H₇N₃).

High-Performance Liquid Chromatography (HPLC) Method

A reliable HPLC method is essential for assessing the purity and for monitoring reaction progress. The following method is adapted from a protocol for a similar indole derivative.[2]

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Biological Activity and Potential Applications

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[7] The 7-aminoindole-3-carbonitrile scaffold, in particular, is of interest as a potential kinase inhibitor.[2][3] Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, most notably cancer.[3]

Rationale as a Kinase Inhibitor

The 7-amino group can act as a hydrogen bond donor, while the indole N-H can also participate in hydrogen bonding. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. These features allow the molecule to form key interactions within the ATP-binding pocket of various kinases, potentially leading to potent and selective inhibition.

Workflow for Kinase Inhibition Assay

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol for In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target protein kinase.

Materials:

-

Target protein kinase

-

Kinase-specific substrate

-

This compound

-

ATP

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the compound stock to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

-

In a 384-well plate, add the kinase, substrate, and diluted compound to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ assay protocol.

-

Read the luminescence signal on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Statements: H302: Harmful if swallowed. Based on analogs, it may also cause skin and eye irritation and may be harmful if inhaled or in contact with skin.[8][9]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P317: IF SWALLOWED: Get medical help.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn at all times. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place at 2-8°C.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. This guide has provided a detailed overview of its physicochemical properties, drawing on both available data and expert analysis of structurally related analogs. The detailed protocols for its synthesis, characterization, and biological evaluation are intended to serve as a valuable resource for researchers. The presented evidence suggests that this compound is a promising candidate for further investigation, particularly as a kinase inhibitor. It is our hope that this technical guide will facilitate and accelerate future research into the therapeutic potential of this compound.

References

-

2-amino-1H-indole-3-carbonitrile. (2021). PubChem. Retrieved January 15, 2026, from [Link]

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (2013). RosDok. Retrieved January 15, 2026, from [Link]

-

Synthesis of a Series of Diaminoindoles. (2021). The Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

-

5-Aminoindole. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

6-Aminoindole-1-carbonitrile. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

7-Iodo-1H-indole-3-carbonitrile. (2015). MDPI. Retrieved January 15, 2026, from [Link]

-

7-Iodo-1H-indole-3-carbonitrile. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (2020). PMC. Retrieved January 15, 2026, from [Link]

-

Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2019). PMC. Retrieved January 15, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. (2025). PubMed. Retrieved January 15, 2026, from [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. (2016). PMC. Retrieved January 15, 2026, from [Link]

-

Discovery of a new potent oxindole multi-kinase inhibitor. (2023). PMC. Retrieved January 15, 2026, from [Link]

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2019). MDPI. Retrieved January 15, 2026, from [Link]

-

1H-Indole-3-carbonitrile, 7-amino-4-fluoro-. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). University of California, Merced. Retrieved January 15, 2026, from [Link]

-

Analysis of Amino Acids by HPLC. (2010). Agilent. Retrieved January 15, 2026, from [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]

-

7-acetyl-1H-indole-3-carbonitrile. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. (2024). Bentham Science Publishers. Retrieved January 15, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-amino-1H-indole-3-carbonitrile | C9H7N3 | CID 14948726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-amino-4-methyl-1H-indole-3-carbonitrile CAS#: 289483-87-0 [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Buy 7-Amino-4-ethyl-1H-indole-3-carbonitrile [smolecule.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

The Strategic Role of 7-Amino-1H-indole-3-carbonitrile in Modern Drug Discovery: A Technical Guide

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most vital structural motifs in the landscape of medicinal chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its remarkable versatility as a pharmacophore.[1] This privileged scaffold's unique electronic properties and its ability to engage in various non-covalent interactions with biological macromolecules have cemented its status as a cornerstone in the design of novel therapeutic agents. From neurotransmitters like serotonin to potent anti-cancer alkaloids, the indole ring is a testament to nature's ingenuity and a fertile ground for synthetic innovation. Within this esteemed family of compounds, 7-Amino-1H-indole-3-carbonitrile (CAS Number: 165669-11-4) has emerged as a particularly valuable and strategic building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of its synthesis, properties, and critical applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of a molecule's physical and chemical characteristics is paramount for its effective utilization in synthesis and drug design. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 165669-11-4 | [2] |

| Molecular Formula | C₉H₇N₃ | [2] |

| Molecular Weight | 157.17 g/mol | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | 2-8°C, sealed in dry, dark place | [2] |

The structure of this compound is characterized by the indole core substituted with an amino group at the 7-position and a nitrile group at the 3-position. The amino group at C7 significantly influences the electron density of the aromatic system, acting as a powerful electron-donating group. This electronic modification not only impacts the reactivity of the indole ring but also provides a crucial handle for further functionalization. The nitrile group at C3, an electron-withdrawing moiety, serves as a versatile precursor for a variety of functional groups, including carboxylic acids, amides, and tetrazoles, further expanding its synthetic utility.

Strategic Synthesis: Accessing the 7-Aminoindole Core

The most direct and widely employed synthetic route to this compound involves the reduction of its nitro precursor, 7-Nitro-1H-indole-3-carbonitrile. This transformation is a cornerstone reaction in the synthesis of many amino-substituted aromatic compounds and can be achieved through several reliable methods.

Start [label="7-Nitro-1H-indole-3-carbonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Reduction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate [label="[H]", arrowhead=vee]; Intermediate -> End [arrowhead=vee]; }

General synthetic pathway to this compound.

Causality in Method Selection: Catalytic Hydrogenation vs. Chemical Reduction

The choice of reduction method is a critical decision driven by factors such as substrate compatibility with other functional groups, scalability, and desired purity of the final product.

-

Catalytic Hydrogenation: This is often the method of choice for its clean reaction profile and high yields. Catalysts such as Palladium on carbon (Pd/C) or platinum oxide (PtO₂) are highly effective. The key advantage of this method is the straightforward work-up, which typically involves simple filtration to remove the catalyst. This method is particularly well-suited for large-scale synthesis where ease of purification is a major consideration.

-

Chemical Reduction: Reagents like stannous chloride (SnCl₂) in acidic media or sodium dithionite (Na₂S₂O₄) in a biphasic system provide robust alternatives. These methods are often more tolerant of functional groups that might be sensitive to catalytic hydrogenation (e.g., alkenes, alkynes). The choice between them can be influenced by the solubility of the starting material and the desired reaction conditions.

Protocol: Catalytic Hydrogenation of 4-Methyl-7-nitro-1H-indole-3-carbonitrile

Step-by-Step Methodology:

-

Suspension Preparation: Suspend 12.6 g (62.6 mmol) of 4-methyl-7-nitro-1H-indole-3-carbonitrile in a solvent mixture of 100 mL of tetrahydrofuran and 100 mL of methanol in a suitable hydrogenation vessel.[3]

-

Catalyst Addition: Add 430 mg (1.87 mmol) of platinum oxide (PtO₂) as the catalyst to the suspension.[3]

-

Hydrogenation: Carry out the hydrogenation reaction at room temperature under a hydrogen pressure of 3 atmospheres. Monitor the reaction progress by observing the cessation of hydrogen uptake.[3]

-

Catalyst Removal: Upon completion of the reaction, carefully filter the mixture to remove the platinum catalyst.[3]

-

Solvent Evaporation: Concentrate the filtrate to dryness using a rotary evaporator.[3]

-

Crystallization and Isolation: Add a mixed solvent of tert-butyl methyl ether and hexane to the residue to induce crystallization. Collect the precipitated crystals by filtration to yield 10.7 g of 7-amino-4-methyl-1H-indole-3-carbonitrile (99.8% yield).[3]

Self-Validating System: The high yield and purity of the product obtained through this method validate its efficiency. The endpoint of the reaction can be reliably determined by monitoring hydrogen consumption, and the purity can be readily assessed by standard analytical techniques such as NMR and melting point determination.

A [label="Suspend Nitroindole in THF/MeOH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Add PtO₂ Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Hydrogenate at 3 atm H₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Filter to Remove Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Concentrate Filtrate", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Crystallize from MTBE/Hexane", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Isolate Pure Aminoindole", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G; }

Workflow for the catalytic hydrogenation of a nitroindole.

Spectroscopic Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. While a publicly available, comprehensive set of spectra for this compound from a primary research publication is elusive, data for closely related analogs provide a strong basis for predicting its spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, with their chemical shifts and coupling patterns influenced by the amino and nitrile substituents. The protons of the amino group will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the nine carbon atoms, including the nitrile carbon, which typically appears in the 115-120 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum of 7-iodo-1H-indole-3-carbonitrile, a related compound, shows characteristic absorption bands for the N-H stretch (around 3233 cm⁻¹) and the C≡N stretch (around 2229 cm⁻¹).[4] Similar characteristic peaks are expected for the title compound, with the N-H stretching of the primary amine likely appearing as a doublet in the 3300-3500 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (157.17 g/mol ), confirming its elemental composition.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its application as a versatile intermediate in the synthesis of high-value, biologically active molecules. The indole-3-carbonitrile framework has been identified as a promising scaffold for the development of kinase inhibitors.

A notable example is the use of the structurally similar 7-chloro-1H-indole-3-carbonitrile as a fragment template for the design of inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[5] DYRK1A is a significant drug target due to its implication in the pathophysiology of Down syndrome and Alzheimer's disease.[5] By modifying this indole-3-carbonitrile fragment, researchers have successfully developed potent and selective DYRK1A inhibitors with double-digit nanomolar activity.[5] This demonstrates the power of the indole-3-carbonitrile scaffold to serve as a starting point for fragment-based drug design, a powerful strategy in modern medicinal chemistry. The 7-amino group of the title compound provides a key vector for further chemical elaboration, allowing for the introduction of various substituents to optimize binding affinity, selectivity, and pharmacokinetic properties.

A [label="this compound\n(Core Scaffold)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Fragment-Based Drug Design", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Chemical Modification at C7-Amino Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Synthesis of Analog Library", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Screening against Kinase Targets (e.g., DYRK1A)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Lead Optimization", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Development of Potent & Selective Kinase Inhibitors", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Logical workflow for utilizing the title compound in kinase inhibitor development.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

First Aid: In case of skin or eye contact, rinse immediately with plenty of water. If ingested or inhaled, seek medical attention.

Conclusion and Future Outlook

This compound is a strategically important building block in medicinal chemistry. Its straightforward synthesis from the corresponding nitro compound, coupled with the versatile reactivity of its amino and nitrile functional groups, makes it an invaluable tool for the construction of complex molecular architectures. The demonstrated success of the closely related indole-3-carbonitrile scaffold in the development of potent kinase inhibitors highlights the immense potential of this compound in the ongoing quest for novel therapeutics. As our understanding of the biological roles of various kinases and other protein targets deepens, the demand for versatile and strategically functionalized scaffolds like this compound is poised to grow, ensuring its continued relevance in the future of drug discovery.

References

-

Buttner, D., et al. (2019). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 24(15), 2785. Retrieved from [Link]

-

Meine, R., et al. (2015). 7-Iodo-1H-indole-3-carbonitrile. Molbank, 2015(4), M869. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 97% Purity, C9H7N3, 250 mg. Retrieved from [Link]

-

RosDok. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

-

Townsend, L. B., et al. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters, 16(12), 3344–3347. Retrieved from [Link]

Sources

- 1. WO2018015558A1 - Imidazolyl-substituted indole derivatives binding 5-ht7 serotonin receptor and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 5. 289483-87-0 | 7-Amino-4-methyl-1H-indole-3-carbonitrile | Amines | Ambeed.com [ambeed.com]

The Rising Profile of 7-Amino-1H-indole-3-carbonitrile in Modern Drug Discovery: A Technical Guide

Foreword: The Enduring Legacy of the Indole Scaffold

The indole nucleus stands as one of nature's most privileged heterocyclic scaffolds, forming the structural cornerstone of a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its inherent ability to mimic peptide structures and engage in reversible binding with a multitude of enzymes has cemented its importance in medicinal chemistry.[2] From the anti-inflammatory properties of indomethacin to the potent anticancer activity of vinca alkaloids, the indole framework offers a versatile template for the development of novel therapeutics.[1] This guide delves into a specific, highly promising derivative: 7-Amino-1H-indole-3-carbonitrile, a molecule poised at the intersection of several key pharmacophores and holding significant potential for future drug development. While comprehensive biological data on this exact molecule remains emergent, this guide will synthesize current knowledge from its structural analogues—the 7-aminoindoles and indole-3-carbonitriles—to provide a robust technical overview for researchers and drug development professionals.

Chemical Profile and Synthetic Strategy

Molecular Snapshot:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 165669-11-4 |

| Molecular Formula | C₉H₇N₃ |

| Molecular Weight | 157.17 g/mol |

| Appearance | Solid (typical) |

| Purity | Commercially available up to >97% |

Rationale for Synthetic Exploration:

The synthesis of substituted indoles is a well-established field, yet the specific placement of an amino group at the 7-position and a carbonitrile at the 3-position presents unique strategic considerations. The 7-aminoindole moiety is a crucial intermediate for a wide range of bioactive molecules, making its synthesis a key focus.[3] Similarly, the indole-3-carbonitrile structure is a known pharmacophore in its own right, notably in the context of kinase inhibition.[4]

A plausible and efficient synthetic route can be adapted from established methods for creating substituted indoles. One such logical pathway involves a multi-step sequence starting from a readily available substituted indole precursor. The synthesis of the related 7-iodo-1H-indole-3-carbonitrile provides a strong template for this approach.[5]

Experimental Protocol: A Proposed Synthetic Pathway

This protocol outlines a conceptualized, multi-step synthesis for this compound, adapted from established methodologies for similar indole derivatives.[5][6]

Workflow Diagram: Synthesis of this compound

Caption: A proposed three-step synthesis of this compound.

Methodology:

-

Step 1: Friedel-Crafts Acylation of 7-Nitro-1H-indole.

-

Rationale: This step introduces a two-carbon unit at the C3 position, which is the most nucleophilic site on the indole ring. Using a 7-substituted starting material directs the reaction regioselectively. 7-Nitro-1H-indole is a logical precursor as the nitro group can be readily reduced to the target amine in a later step.

-

Procedure:

-

Dissolve 7-nitro-1H-indole in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add an excess of oxalyl dichloride to the solution at room temperature.

-

Stir the reaction mixture for several hours (e.g., 6 hours) to ensure complete reaction.

-

Quench the reaction carefully with an aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer and then acidify with hydrochloric acid to precipitate the product, 2-(7-nitro-1H-indol-3-yl)-2-oxoacetic acid.

-

Isolate the intermediate via filtration and dry under vacuum.

-

-

-

Step 2: Conversion to the Carbonitrile.

-

Rationale: This step converts the α-keto acid intermediate into the desired nitrile through an oxime intermediate, which undergoes spontaneous decarboxylation and dehydration under reflux conditions.

-

Procedure:

-

Suspend the intermediate from Step 1 in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride and sodium acetate.

-

Heat the mixture to reflux for several hours (e.g., 7 hours).

-

Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture and extract the product, 7-nitro-1H-indole-3-carbonitrile, with an organic solvent like ethyl acetate.

-

Purify the product using column chromatography.

-

-

-

Step 3: Reduction of the Nitro Group.

-

Rationale: The final step is the reduction of the nitro group at the 7-position to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve the 7-nitro-1H-indole-3-carbonitrile in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the final product, this compound.

-

-

Biological Activity and Therapeutic Potential

While direct biological studies on this compound are not extensively published, a strong case for its therapeutic potential can be built upon the well-documented activities of its core structural components. The indole scaffold is a frequent feature in molecules targeting a wide range of diseases.[2]

Anticancer Potential: A Kinase Inhibitor Scaffold

The indole ring is a key pharmacophore in numerous kinase inhibitors.[5] Recently, derivatives of 1H-indole-3-carbonitrile have been reported as highly potent Tropomyosin receptor kinase (TRK) inhibitors.[4] TRK fusions are oncogenic drivers in a variety of cancers, making TRK an important therapeutic target.[4]

Hypothesized Mechanism of Action in Cancer:

Derivatives of this compound likely act as ATP-competitive inhibitors of protein kinases. The indole ring can form crucial interactions within the ATP-binding pocket of the kinase. The amino group at the 7-position and the nitrile at the 3-position provide key points for hydrogen bonding and other interactions, which can be tailored to achieve selectivity for specific kinases.

Signaling Pathway Diagram: TRK Inhibition

Caption: Proposed mechanism of TRK inhibition by indole-3-carbonitrile derivatives.

A study on a potent TRK inhibitor, compound C11 (a 1H-indole-3-carbonitrile derivative), demonstrated that it induced cancer cell death by arresting the cell cycle and triggering apoptosis.[4] It is plausible that this compound could serve as a valuable scaffold for developing inhibitors of TRK or other oncogenic kinases.

Antimicrobial and Anti-inflammatory Activity

The indole nucleus is also a common feature in compounds with antimicrobial and anti-inflammatory properties.[2][7] Derivatives of indole have shown activity against a range of pathogens, including extensively drug-resistant bacteria.[7] The mechanism often involves disruption of bacterial cell membranes or inhibition of key bacterial enzymes. Furthermore, some indole derivatives have been shown to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.[8]

Future Directions and Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its structure combines two key pharmacophores: the 7-aminoindole group, a versatile synthetic intermediate, and the indole-3-carbonitrile core, a known kinase inhibitor scaffold. While direct biological data is still forthcoming, the wealth of information on related compounds strongly suggests its potential as a building block for novel therapeutics, particularly in the fields of oncology and infectious diseases. Further investigation into its synthesis, biological activity, and structure-activity relationships is highly warranted and could lead to the development of next-generation targeted therapies.

References

-

Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 2025.

-

Selected bioactive molecules containing 7‐aminoindole scaffold (A) and... ResearchGate.

-

Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 2007.

-

Biomedical Importance of Indoles. Molecules, 2017.

-

Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 2020.

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.

-

Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 2022.

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.

-

Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 2020.

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. RSC Medicinal Chemistry, 2023.

-

Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor. Bioorganic & Medicinal Chemistry Letters, 2011.

-

Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 2022.

-

Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 2003.

-

7-Amino-4-ethyl-1H-indole-3-carbonitrile. Smolecule.

-

In-Depth Technical Guide on the Structure-Activity Relationship of Indole-3-one Derivatives. Benchchem.

-

Biological activity and material applications of 7-azaindole derivatives. ResearchGate.

-

Structure/activity relationships of indole derivatives. ResearchGate.

-

165669-11-4|this compound. BLD Pharm.

-

This compound | 165669-11-4. Sigma-Aldrich.

-

This compound | 165669-11-4. Sigma-Aldrich.

-

7-Iodo-1H-indole-3-carbonitrile. Molecules, 2015.

-

7-amino-4-ethyl-1H-indole-3-carbonitrile. CymitQuimica.

-

Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Journal of Biomolecular Structure & Dynamics, 2022.

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 2023.

-

7-amino-4-ethyl-1H-indole-3-carbonitrile 97.00% | CAS. Advanced ChemBlocks.

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 2018.

-

Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions. ResearchGate.

-

289483-87-0|7-Amino-4-methyl-1H-indole-3-carbonitrile. Ambeed.com.

-

289483-87-0|7-Amino-4-methyl-1H-indole-3-carbonitrile. BLD Pharm.

-

CAS NO. 165669-11-4 | this compound | Catalog SYX-A83493. Arctom.

-

(PDF) 7-Iodo-1H-indole-3-carbonitrile. ResearchGate.

-

This compound, 97% Purity, C9H7N3, 250 mg. CP Lab Safety.

-

7-Aminoindole. PubChem.

-

Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. Scientific Reports, 2024.

-

In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules, 2020.

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, 2024.

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 7-Amino-4-ethyl-1H-indole-3-carbonitrile [smolecule.com]

A Technical Guide to the Spectroscopic Profile of 7-Amino-1H-indole-3-carbonitrile

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules. 7-Amino-1H-indole-3-carbonitrile is a functionalized indole derivative of significant interest. The presence of a primary amine at the C7 position and a carbonitrile group at the C3 position introduces unique electronic properties and provides versatile handles for further chemical modification. Understanding the spectroscopic signature of this molecule is paramount for confirming its identity during synthesis, assessing its purity, and elucidating its structure in more complex systems.

This guide explains the causality behind the predicted spectral features, grounding the analysis in established principles of spectroscopy and substituent effects on the indole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone for unambiguous structure determination of organic molecules. The chemical shifts and coupling patterns of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, allowing for a detailed mapping of the molecular framework.

The structure of this compound, with standard IUPAC numbering, is presented below. The electron-donating amino (-NH₂) group at C7 is expected to increase electron density on the benzene portion of the ring, causing an upfield shift (lower ppm) of nearby protons and carbons. Conversely, the electron-withdrawing carbonitrile (-C≡N) group at C3 will deshield adjacent nuclei, particularly at C2, leading to a downfield shift (higher ppm).

Caption: Molecular Structure of this compound.

Predicted ¹H NMR Spectrum

The predicted proton NMR chemical shifts are based on known values for the parent indole and adjustments based on substituent chemical shift (SCS) effects. The spectrum is expected to be recorded in a solvent like DMSO-d₆, which can solubilize the polar compound and allow for the observation of exchangeable protons (N-H and -NH₂).

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) | Rationale |

| H1 (N-H) | ~11.5 - 12.5 | Broad Singlet | - | The indole N-H proton is acidic and typically appears as a broad singlet far downfield.[1] |

| H2 | ~8.0 - 8.5 | Singlet | - | Deshielded due to the adjacent electron-withdrawing -CN group and the ring nitrogen. |

| H4 | ~7.2 - 7.4 | Doublet | J₄,₅ ≈ 8.0 Hz | Ortho-coupled to H5. Experiences moderate shielding from the C7-NH₂ group. |

| H5 | ~6.6 - 6.8 | Triplet | J₅,₄ ≈ J₅,₆ ≈ 8.0 Hz | Ortho-coupled to both H4 and H6. Experiences the strongest shielding effect from the C7-NH₂ group. |

| H6 | ~6.9 - 7.1 | Doublet | J₆,₅ ≈ 8.0 Hz | Ortho-coupled to H5. Experiences moderate shielding from the adjacent C7-NH₂ group. |

| 7-NH₂ | ~5.0 - 5.5 | Broad Singlet | - | The primary amine protons are exchangeable and typically appear as a broad singlet. |

Predicted ¹³C NMR Spectrum

The carbon chemical shifts are highly informative. The carbon of the nitrile group will be significantly downfield, while the carbons of the benzene ring will be shifted upfield due to the electron-donating amine.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~130 - 135 | Deshielded by the adjacent nitrile group and the ring nitrogen. |

| C3 | ~90 - 95 | Shielded, but its position is strongly influenced by the nitrile substituent. |

| C3a | ~125 - 128 | Bridgehead carbon, moderately affected by substituents. |

| C4 | ~115 - 120 | Shielded by the C7-NH₂ group through resonance. |

| C5 | ~110 - 115 | Strongly shielded by the C7-NH₂ group. |

| C6 | ~120 - 125 | Moderately shielded by the C7-NH₂ group. |

| C7 | ~140 - 145 | Deshielded due to direct attachment of the electronegative nitrogen atom. |

| C7a | ~130 - 135 | Bridgehead carbon, influenced by the adjacent amino group. |

| C≡N | ~118 - 122 | Typical chemical shift for a nitrile carbon. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of both the indole and the primary amine, as well as the unique C≡N triple bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3450 and ~3350 | Medium-Strong | Asymmetric & Symmetric N-H Stretch | The two distinct peaks are characteristic of a primary (-NH₂) amine.[2][3][4] |

| ~3400 | Medium, Sharp | Indole N-H Stretch | The indole N-H stretch typically appears as a relatively sharp band in this region.[5][6] |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for C-H bonds on the aromatic ring.[7] |

| ~2230 | Strong, Sharp | C≡N Stretch | The nitrile triple bond gives a very strong and sharp absorption. Its position is slightly lowered due to conjugation with the indole ring system.[8][9][10] |

| ~1620 | Medium | N-H Bend (Scissoring) | This bending vibration is characteristic of primary amines.[2] |

| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch | Multiple bands are expected from the stretching of the carbon-carbon bonds within the indole ring.[7] |

| ~1330 | Strong | Aromatic C-N Stretch | The stretching of the C7-N bond is expected in this region for aromatic amines.[2] |

Experimental Protocol: IR Data Acquisition (KBr Pellet Method)

This solid-state method is standard for crystalline organic compounds and avoids solvent interference.

-

Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound (C₉H₇N₃), the presence of an odd number of nitrogen atoms (three) dictates that the molecular ion (M⁺˙) will have an odd nominal mass, a key diagnostic feature according to the Nitrogen Rule.[11][12]

-

Molecular Formula: C₉H₇N₃

-

Exact Mass: 157.0640 Da

-

Expected Molecular Ion (M⁺˙): m/z = 157

Aromatic and heterocyclic systems like indole typically produce a relatively stable molecular ion, which is expected to be the base peak or a very intense peak in the spectrum.[13][14]

Predicted Fragmentation Pathway

The fragmentation is dictated by the stability of the resulting ions and neutral losses. A characteristic fragmentation pathway for indoles is the loss of hydrogen cyanide (HCN).

Caption: Plausible EI Fragmentation Pathway.

-

Loss of HCN (m/z 130): A common fragmentation for indole-containing structures involves the expulsion of a 27 Da neutral fragment (HCN), leading to a rearranged, stable cation at m/z 130.[14][15]

-

Loss of Cyano Radical (m/z 131): Loss of the nitrile group as a radical (•CN, 26 Da) is also plausible, yielding an ion at m/z 131.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small quantity of the solid sample via a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe. In the source, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum, which plots relative intensity versus m/z.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for this compound based on a thorough analysis of fundamental principles and data from structurally related compounds. The expected NMR chemical shifts and coupling patterns, the characteristic IR absorption frequencies, and the plausible mass spectrometric fragmentation pathways provide a comprehensive reference for researchers. These data, coupled with the provided experimental protocols, establish a self-validating framework for the empirical identification and characterization of this important heterocyclic building block.

References

- University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chem LibreTexts.

- University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.

- Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines.

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

Liu, X., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 493. [Link]

- JoVE. (2023). Video: Mass Spectrometry of Amines. Journal of Visualized Experiments.

- ECHIMICA. (2020). Mass Fragmentation Pattern of Aromatic Amines. YouTube.

-

Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. [Link]

- Illinois State University. (2015). Infrared Spectroscopy.

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

-

Wang, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8049. [Link]

- ResearchGate. (n.d.). FT-IR spectrum of control indole.

- ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr.

- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-402.

- Reinecke, M. G., Johnson, H. W., & Sebastian, J. F. (1969). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Journal of the American Chemical Society, 91(14), 3817–3823.

- NIST. (n.d.). Mass Spectrometry.

-

Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives. [Link]

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 431-435.

- JoVE. (n.d.). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Journal of Visualized Experiments.

- Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives.

- LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- ResearchGate. (2023). Electronic trends of indole substitution.

- LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- ResearchGate. (n.d.). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles.

- National Institutes of Health. (n.d.). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives.

- OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry.

-

MDPI. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1379. [Link]

- ChemicalBook. (n.d.). Indole(120-72-9) 13C NMR spectrum.

- LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- YouTube. (2022). Mass Fragmentation Pattern of Nitriles.

- ChemRxiv. (n.d.). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study.

- Ossila. (2025). How to Interpret FTIR Results: A Beginner's Guide.

- SpectraBase. (n.d.). Indole-3-carboxylic acid - [13C NMR] - Chemical Shifts.

- ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry.

- ACS Publications. (n.d.). Mass Spectrometric Analysis. Aliphatic Nitriles. Analytical Chemistry.

- University of Colorado Boulder. (n.d.). IR Lecture Notes.

- ResearchGate. (n.d.). Correlations between molecular structure and mass spectra I.

- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.

Sources

- 1. youtube.com [youtube.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. people.whitman.edu [people.whitman.edu]

- 12. Video: Mass Spectrometry of Amines [jove.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 15. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystallographic Analysis of 7-Amino-1H-indole-3-carbonitrile: From Synthesis to Structural Elucidation

Introduction: The Significance of the Indole Scaffold in Drug Discovery

Indole and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1] Their ability to mimic the structure of tryptophan allows them to interact with a variety of biological targets. The specific functionalization of the indole ring, such as the amino group at the 7-position and the carbonitrile at the 3-position in 7-Amino-1H-indole-3-carbonitrile, can significantly influence its binding affinity and selectivity. A detailed understanding of its crystal structure provides invaluable insights into its intermolecular interactions, which can be crucial for its efficacy as a potential therapeutic agent.

Synthesis and Material Characterization

A prerequisite for any crystallographic study is the synthesis and purification of high-quality material. A plausible synthetic route for this compound can be adapted from established procedures for similar indole derivatives.

Proposed Synthetic Pathway

A common strategy for the synthesis of aminoindoles involves the reduction of a corresponding nitroindole precursor. For a related compound, 7-amino-4-methyl-1H-indole-3-carbonitrile, the synthesis starts from 4-methyl-7-nitro-1H-indole-3-carbonitrile.[2][3] A similar approach can be envisioned for the target molecule, likely starting from a commercially available 7-nitroindole derivative.

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties

Prior to crystallization, it is essential to characterize the synthesized compound to confirm its identity and purity.

| Property | Predicted/Expected Value | Source/Method |

| Molecular Formula | C9H7N3 | |

| Molecular Weight | 157.17 g/mol | |

| Appearance | Solid | |

| Storage | 2-8°C, in dark, sealed, dry | [4] |

Single-Crystal Growth: The Gateway to Diffraction

The success of a single-crystal X-ray diffraction experiment hinges on the ability to grow high-quality single crystals of sufficient size. This is often the most challenging and empirical step in the process.

Solvent Selection and Crystallization Techniques

The choice of solvent is critical. The ideal solvent should exhibit moderate solubility for the compound of interest. A systematic screening of solvents with varying polarities is recommended. For indole derivatives, solvents such as ethanol, methanol, ethyl acetate, and dichloromethane, or mixtures thereof, have proven effective.[5]

Experimental Protocol: Crystal Growth Screening

-

Solubility Test: Begin by testing the solubility of 5-10 mg of purified this compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).

-

Slow Evaporation: Prepare saturated or near-saturated solutions in promising solvents. Loosely cap the vials to allow for slow evaporation over several days to weeks at a constant temperature.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Temperature Gradient: Slowly cool a saturated solution to induce crystallization. This can be achieved by placing the solution in a programmable cooling block or a well-insulated container.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable crystal is mounted on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The instrument then bombards the crystal with a monochromatic X-ray beam from various orientations. The diffracted X-rays are detected, and their intensities are recorded.